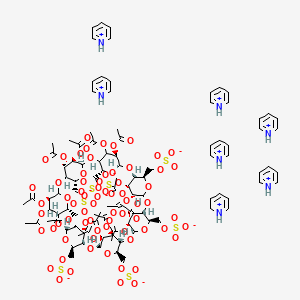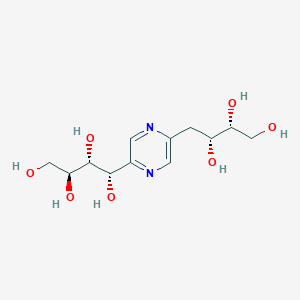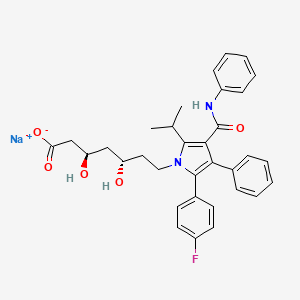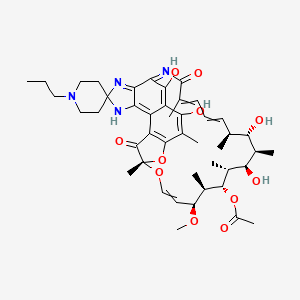![molecular formula C₄₉H₆₉N₄NaO₁₈S₂ B1141111 sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate CAS No. 308127-47-1](/img/structure/B1141111.png)
sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
SIDAG Dye, also known as 1,1’-bis-(4-sulfobutyl) indotricarbocyanine-5,5’-dicarboxylic acid diglucamide monosodium salt, is primarily used as a contrast agent in near-infrared imaging . Its primary targets are inflamed regions and tumors, where it enhances the contrast and sensitivity of the imaging .
Mode of Action
SIDAG Dye operates by absorbing and emitting near-infrared light, which can penetrate several centimeters into tissue . This property allows it to highlight its targets (inflamed regions and tumors) during imaging procedures . The dye is particularly effective in demarcating N-Nitrosomethylurea (NMU)-induced rat breast carcinomas .
Biochemical Pathways
Its effectiveness as a contrast agent suggests it interacts with biological tissues in a way that alters their optical properties, specifically their absorption and emission of near-infrared light .
Pharmacokinetics
SIDAG Dye is highly hydrophilic, which influences its pharmacokinetic properties . Unlike its lipophilic counterpart, indocyanine green (ICG), SIDAG Dye has a longer plasma half-life . This extended circulation time allows for more prolonged imaging of target regions . The pharmacokinetic properties of SIDAG Dye are shifted toward renal elimination due to the high hydrophilicity of the molecule .
Result of Action
The primary result of SIDAG Dye’s action is the enhanced visibility of inflamed regions and tumors in near-infrared imaging . For example, NMU-induced rat breast carcinomas are clearly demarcated both immediately and 24 hours after intravenous administration of SIDAG . In contrast, ICG shows a weak tumor contrast under the same conditions .
Action Environment
The action of SIDAG Dye can be influenced by various environmental factors. For instance, the dye’s effectiveness as a contrast agent depends on the optical properties of the tissue it’s introduced to, including the tissue’s absorption and scattering of near-infrared light . Additionally, the dye’s hydrophilic nature means its distribution and elimination may be affected by the hydration status of the body .
Biochemical Analysis
Biochemical Properties
SIDAG Dye plays a significant role in biochemical reactions, particularly in the field of imaging. It interacts with various biomolecules, including enzymes and proteins, to produce fluorescence. This property makes SIDAG Dye a valuable tool in biomedical imaging . The dye’s hydrophilic nature allows it to interact with these biomolecules in a unique way, shifting its pharmacokinetic properties towards renal elimination .
Cellular Effects
SIDAG Dye has notable effects on various types of cells and cellular processes. It influences cell function by enhancing the visibility of certain cellular structures during fluorescence imaging . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The dye’s properties allow it to highlight these cellular components, providing valuable information about their function and behavior.
Molecular Mechanism
The molecular mechanism of SIDAG Dye involves its interaction with biomolecules at the molecular level. It binds to these molecules, resulting in fluorescence that can be detected during imaging . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SIDAG Dye change over time. This includes information on the dye’s stability and degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies . The dye’s fluorescence intensity course is characterized by a slow increase, differing from other dyes like ICG .
Dosage Effects in Animal Models
The effects of SIDAG Dye vary with different dosages in animal models. For instance, the acute tolerance of SIDAG Dye in mice is increased up to 60-fold compared to ICG, indicating its relative safety at higher doses .
Transport and Distribution
SIDAG Dye is transported and distributed within cells and tissues in a manner influenced by its hydrophilic nature. This could potentially involve interaction with certain transporters or binding proteins . The dye’s hydrophilicity also affects its localization or accumulation within the cell.
Preparation Methods
The synthesis of sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate involves modifying the physicochemical properties of the indotricarbocyanine dye backbone to increase hydrophilicity. This is achieved by introducing sulfobutyl and dicarboxylic acid diglucamide groups. The synthetic route typically involves multiple steps of organic synthesis, including sulfonation and carboxylation reactions .
Chemical Reactions Analysis
sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the dye’s electronic properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups to alter its properties.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in fluorescence imaging to study biological processes at the cellular and molecular levels.
Medicine: Utilized as a contrast agent in near-infrared imaging for detecting tumors, inflammation, and other medical conditions.
Industry: Applied in the development of optical imaging technologies and diagnostic tools .
Comparison with Similar Compounds
sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate is compared with other similar compounds, such as indocyanine green. While indocyanine green is also used as a contrast agent, this compound offers several advantages:
Increased Hydrophilicity: this compound is more hydrophilic, leading to better renal elimination and reduced plasma binding.
Enhanced Imaging Properties: This compound provides better imaging contrast and sensitivity, especially in detecting tumors and inflamed regions .
Similar compounds include:
- Indocyanine green
- Other cyanine dyes with varying hydrophilicity and imaging properties .
Properties
IUPAC Name |
sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H70N4O18S2.Na/c1-48(2)32-24-30(46(64)50-26-36(56)42(60)44(62)38(58)28-54)16-18-34(32)52(20-10-12-22-72(66,67)68)40(48)14-8-6-5-7-9-15-41-49(3,4)33-25-31(17-19-35(33)53(41)21-11-13-23-73(69,70)71)47(65)51-27-37(57)43(61)45(63)39(59)29-55;/h5-9,14-19,24-25,36-39,42-45,54-63H,10-13,20-23,26-29H2,1-4H3,(H3-,50,51,64,65,66,67,68,69,70,71);/q;+1/p-1/t36-,37?,38?,39+,42+,43?,44+,45?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCDZDCGTDCFQV-SMYDWBAHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)NCC(C(C(C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C(C(CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)C(=O)NC[C@@H]([C@H]([C@@H](C(CO)O)O)O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)NCC(C(C([C@@H](CO)O)O)O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N4NaO18S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

![(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone](/img/structure/B1141040.png)
![ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate](/img/structure/B1141042.png)


![[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B1141049.png)


